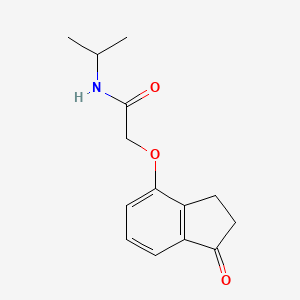
n-Isopropyl-2-((1-oxo-2,3-dihydro-1h-inden-4-yl)oxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Isopropyl-2-((1-oxo-2,3-dihydro-1h-inden-4-yl)oxy)acetamide is an organic compound with the molecular formula C14H17NO3. This compound is characterized by its unique structure, which includes an indanone moiety linked to an acetamide group through an ether linkage. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Isopropyl-2-((1-oxo-2,3-dihydro-1h-inden-4-yl)oxy)acetamide typically involves the reaction of 1-oxo-2,3-dihydro-1H-indene-4-ol with isopropylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Formation of the intermediate: The reaction of 1-oxo-2,3-dihydro-1H-indene-4-ol with acetic anhydride forms an acetylated intermediate.
Amidation: The intermediate is then reacted with isopropylamine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions
n-Isopropyl-2-((1-oxo-2,3-dihydro-1h-inden-4-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acetamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
n-Isopropyl-2-((1-oxo-2,3-dihydro-1h-inden-4-yl)oxy)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of n-Isopropyl-2-((1-oxo-2,3-dihydro-1h-inden-4-yl)oxy)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
n-Isopropyl-2-((1-oxo-2,3-dihydro-1h-inden-4-yl)oxy)acetamide: This compound is unique due to its specific structure and potential biological activities.
n-Isopropyl-2-((1-oxo-2,3-dihydro-1h-inden-4-yl)oxy)propionamide: A similar compound with a propionamide group instead of an acetamide group.
n-Isopropyl-2-((1-oxo-2,3-dihydro-1h-inden-4-yl)oxy)butyramide: Another similar compound with a butyramide group.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H17NO3 |
|---|---|
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
2-[(1-oxo-2,3-dihydroinden-4-yl)oxy]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C14H17NO3/c1-9(2)15-14(17)8-18-13-5-3-4-10-11(13)6-7-12(10)16/h3-5,9H,6-8H2,1-2H3,(H,15,17) |
Clé InChI |
JAEHMYLJZJRVOY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)COC1=CC=CC2=C1CCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




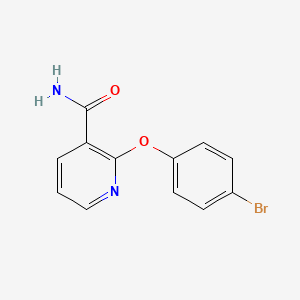
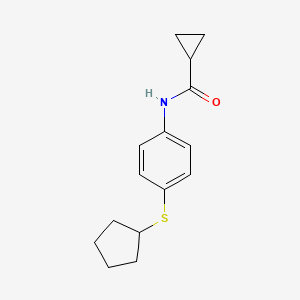
![2-[(n-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14898111.png)
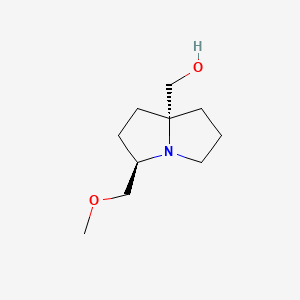
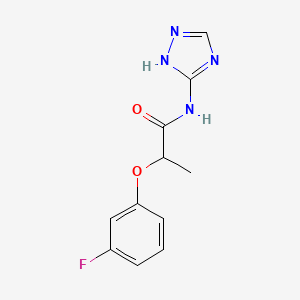
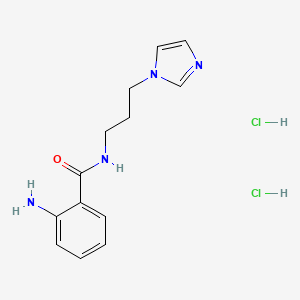
![2-[[4-(4-ethoxyphenyl)-11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14898134.png)
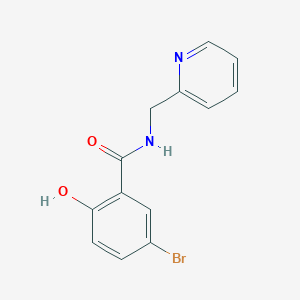
![2-tert-Butyl 4-methyl 6-chloro-1-oxo-1H-pyrrolo[3,4-c]pyridine-2,4(3H)-dicarboxylate](/img/structure/B14898143.png)



